The compound is referenced in patent literature as a potential inhibitor of cellular necrosis, indicating its relevance in therapeutic contexts, particularly in targeting necroptosis pathways . It falls under the category of sulfonamide derivatives, which are known for their diverse biological activities.
The synthesis of 4-(4-chlorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide typically involves multi-step organic reactions.
The reaction conditions typically involve solvent systems like dichloromethane or dimethylformamide under controlled temperatures to optimize yields and minimize side reactions.
The molecular structure of 4-(4-chlorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide can be described as follows:
The compound's three-dimensional structure can be analyzed using computational methods such as molecular modeling or X-ray crystallography to determine its conformation and steric interactions.
Chemical reactions involving this compound may include:
These reactions are significant for modifying the compound's biological activity or for further synthetic applications.
The mechanism of action for 4-(4-chlorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide primarily involves its role as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1). This kinase plays a crucial role in necroptosis and inflammation pathways:
Further studies are required to elucidate the precise interactions at the molecular level and the resultant biological effects.
The physical and chemical properties of this compound include:
These properties influence its formulation in pharmaceutical applications.
The primary applications of 4-(4-chlorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2